molecular formula C7H17ClN2 B13949446 (S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride

(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride

Cat. No.: B13949446
M. Wt: 164.67 g/mol
InChI Key: JCMNRCVTIVKHIF-FJXQXJEOSA-N
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Description

(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the N-methyl group and the ethanamine side chain. One common method involves the use of chiral starting materials to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product but often include controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(S)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both the N-methyl group and the ethanamine side chain. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

N-methyl-2-[(3S)-pyrrolidin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-8-4-2-7-3-5-9-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m0./s1

InChI Key

JCMNRCVTIVKHIF-FJXQXJEOSA-N

Isomeric SMILES

CNCC[C@H]1CCNC1.Cl

Canonical SMILES

CNCCC1CCNC1.Cl

Origin of Product

United States

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